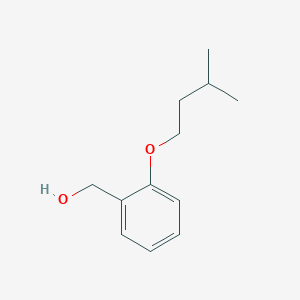

(2-(Isopentyloxy)phenyl)methanol

描述

(2-(Isopentyloxy)phenyl)methanol is a substituted benzyl alcohol derivative featuring an isopentyloxy group (O-CH2CH2CH(CH3)2) at the ortho position of the benzene ring and a hydroxymethyl (-CH2OH) group attached to the same aromatic carbon. Its molecular formula is C12H16O2, with a molecular weight of 192.25 g/mol. The compound’s structure combines lipophilic (isopentyloxy) and hydrophilic (hydroxymethyl) moieties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The absence of electronegative substituents like fluorine distinguishes it from structurally related analogs, as highlighted in the comparisons below.

属性

IUPAC Name |

[2-(3-methylbutoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEGHPBVQPNFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopentyloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of (2-(Isopentyloxy)phenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction while minimizing by-products .

化学反应分析

Types of Reactions:

Oxidation: (2-(Isopentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitric acid in sulfuric acid for nitration; bromine in carbon tetrachloride for bromination.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or bromo derivatives.

科学研究应用

Chemical Properties and Structure

- Chemical Formula: C13H18O2

- Molecular Weight: 206.28 g/mol

- Structural Features: The compound features an isopentyloxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity.

Chemistry

(2-(Isopentyloxy)phenyl)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Substitution Reactions: The isopentyloxy group can be replaced with other functional groups.

- Oxidation and Reduction: It can be oxidized to form aldehydes or carboxylic acids or reduced to form hydrocarbons.

Biology

Research has indicated that this compound may exhibit several biological activities :

- Antioxidant Activity: It has the potential to scavenge free radicals, protecting cells from oxidative damage.

- Anti-inflammatory Effects: Studies suggest it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in:

- Antimicrobial Activity: Preliminary studies have shown that it exhibits moderate antibacterial effects against strains like E. coli and S. aureus.

- Anticancer Properties: In vitro assays on cancer cell lines (e.g., A549 lung cancer cells) indicate significant cytotoxic effects, making it a candidate for further drug development.

Antitumor Activity

The following table summarizes the cytotoxic effects of (2-(Isopentyloxy)phenyl)methanol on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 6.75 ± 0.19 | Cytotoxicity |

| HCC827 | 6.26 ± 0.33 | Cytotoxicity |

| NCI-H358 | 6.48 ± 0.11 | Cytotoxicity |

Antimicrobial Activity

The compound's antibacterial activity was evaluated against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | Moderate |

| S. aureus | Moderate |

Antitumor Studies

In vitro studies have demonstrated that (2-(Isopentyloxy)phenyl)methanol effectively inhibits cell proliferation in lung cancer cells, suggesting a promising therapeutic index for cancer treatment.

"Preliminary findings indicate that the compound could inhibit tumor cell proliferation through apoptosis induction" .

Antimicrobial Efficacy

A study assessed the antimicrobial effects of (2-(Isopentyloxy)phenyl)methanol, revealing significant inhibition against S. aureus, comparable to standard antibiotics.

"The compound showed moderate antibacterial effects, indicating potential as an antimicrobial agent" .

Toxicological Assessments

Long-term exposure studies revealed hematological changes and signs of organ stress in animal models, emphasizing the need for careful evaluation of safety profiles in therapeutic applications.

"Research involving animal models demonstrated significant changes in body weight and organ health, particularly in the spleen and liver" .

作用机制

The mechanism of action of (2-(Isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

相似化合物的比较

The following analysis compares (2-(Isopentyloxy)phenyl)methanol with two fluorinated analogs and an ethanol derivative, focusing on structural, physical, and chemical properties.

Structural and Molecular Differences

Key Observations :

- Fluorination : The addition of fluorine atoms increases molecular weight and introduces strong electronegativity, altering electronic distribution on the aromatic ring.

- Alcohol Chain Length: The ethanol derivative (C13H19FO2) has a longer alkyl chain (-CH2CH2OH) compared to the methanol group, enhancing hydrophilicity but reducing steric hindrance near the aromatic ring.

Physical Properties

Key Observations :

- Fluorination typically raises melting/boiling points due to increased polarity and dipole-dipole interactions.

- Ethanol’s extended -OH-containing chain improves solubility in polar solvents like water or methanol compared to the shorter -CH2OH group.

Chemical Reactivity

- Acidity of -OH Group: The methanol derivative’s -OH is less acidic (pKa ~15–16) compared to fluorinated analogs. Fluorine’s electron-withdrawing effect increases acidity in (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol (pKa ~13–14) .

- Electrophilic Substitution: Fluorine deactivates the aromatic ring, directing further substitution to meta/para positions. The non-fluorinated compound allows ortho/para substitution more readily.

生物活性

(2-(Isopentyloxy)phenyl)methanol is a phenolic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

(2-(Isopentyloxy)phenyl)methanol is characterized by the presence of an isopentyloxy group attached to a phenolic structure. This unique substitution influences its biological interactions and properties.

The biological activity of (2-(Isopentyloxy)phenyl)methanol primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to various biological effects. The pathways through which it operates can vary based on the specific biological context and the derivatives formed from it.

1. Antimicrobial Activity

Research indicates that phenolic compounds, including (2-(Isopentyloxy)phenyl)methanol, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating potent antibacterial activity:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.02 |

| Mycobacterium smegmatis | 0.625 |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

2. Plant Growth Regulation

In agricultural research, (2-(Isopentyloxy)phenyl)methanol has shown potential as a plant growth regulator. A recent study demonstrated that derivatives of this compound could significantly influence plant growth, with specific concentrations resulting in either stimulatory or inhibitory effects:

- Stimulatory Effects : Observed at low concentrations (e.g., 0.0001%).

- Inhibitory Effects : Notable at higher concentrations, potentially due to excessive lipophilicity disrupting plant cell membranes.

This duality in activity underscores the importance of concentration in determining the biological outcome .

3. Anticancer Activity

The compound's structural attributes may also contribute to anticancer properties. Preliminary studies have shown that phenolic compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways. While specific data on (2-(Isopentyloxy)phenyl)methanol is limited, its structural similarity to other phenolic compounds suggests potential efficacy in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several phenolic compounds, including (2-(Isopentyloxy)phenyl)methanol. The results indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, making it a candidate for further development in pharmaceutical applications.

Case Study 2: Plant Growth Promotion

In a controlled experiment assessing plant growth responses, (2-(Isopentyloxy)phenyl)methanol was applied at varying concentrations to monitor its effects on seedling growth. Results showed a clear concentration-dependent response, with optimal growth observed at lower doses while higher doses led to stunted growth due to membrane disruption.

Comparison with Related Compounds

To better understand the unique properties of (2-(Isopentyloxy)phenyl)methanol, a comparison with structurally similar compounds is beneficial:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| (2-Methoxyphenyl)methanol | Methoxy group | Moderate antibacterial effects |

| (2-Ethoxyphenyl)methanol | Ethoxy group | Lower antimicrobial potency |

| (3,4-Difluoro-5-(isopentyloxy)phenyl)methanol | Fluorine substitution | Enhanced binding affinity |

The presence of the isopentyloxy group in (2-(Isopentyloxy)phenyl)methanol provides distinct steric and electronic properties that enhance its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。